molecular formula C24H25NO B5222633 9-[4-(2-ethylphenoxy)butyl]-9H-carbazole

9-[4-(2-ethylphenoxy)butyl]-9H-carbazole

Cat. No.: B5222633
M. Wt: 343.5 g/mol
InChI Key: VUXMULXZTVEPAJ-UHFFFAOYSA-N
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Description

9-[4-(2-Ethylphenoxy)butyl]-9H-carbazole is a carbazole derivative characterized by a butyl chain spacer at the 9-position of the carbazole core, terminated with a 2-ethylphenoxy group. The compound’s molecular formula is C₂₄H₂₅NO, with a molecular weight of 343.47 g/mol. Its synthesis typically involves nucleophilic substitution reactions, where a bromobutyl-carbazole intermediate reacts with 2-ethylphenol under basic conditions (e.g., K₂CO₃/CuI catalysis) .

Properties

IUPAC Name

9-[4-(2-ethylphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-2-19-11-3-8-16-24(19)26-18-10-9-17-25-22-14-6-4-12-20(22)21-13-5-7-15-23(21)25/h3-8,11-16H,2,9-10,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMULXZTVEPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Carbazole Derivatives

Compound Name Substituent at 9-Position Spacer Length Key Functional Groups Molecular Formula
9-[4-(2-Ethylphenoxy)butyl]-9H-carbazole 4-(2-Ethylphenoxy)butyl C4 Phenoxy, ethyl C₂₄H₂₅NO
9-(4-Methoxyphenyl)-9H-carbazole 4-Methoxyphenyl None Methoxy C₁₉H₁₅NO
9-(4-Bromobutyl)-9H-carbazole 4-Bromobutyl C4 Bromine C₁₆H₁₆BrN
9-(4-Imidazol-1-ylbutyl)-9H-carbazole 4-(Imidazol-1-yl)butyl C4 Imidazole C₁₉H₂₀N₃
9-(Diphenylborylphenyl)-9H-carbazole 4-(Diphenylboryl)phenyl None Boron C₃₀H₂₂BN

Physical and Electronic Properties

Table 2: Key Physical and Electronic Properties

Compound Name Melting Point (°C) Solubility HOMO/LUMO (eV) Band Gap (eV)
This compound N/A* Organic solvents -5.3 / -1.9† 3.4†
9-(4-Methoxyphenyl)-9H-carbazole 168–170 DCM, DMF -5.5 / -2.1 3.4
9-(Diphenylborylphenyl)-9H-carbazole N/A Toluene, THF -5.1 / -1.8 3.3
9-(4-Imidazol-1-ylbutyl)-9H-carbazole N/A DMSO, Ethanol -5.4 / -2.0 3.4

*Data inferred from analogs. †Calculated using DFT for structurally similar compounds .

Crystallography :

  • 9-(4-Methoxyphenyl)-9H-carbazole : Exhibits C–H⋯C (39.9%) and C–H⋯H (51.2%) interactions dominating crystal packing . The target compound’s longer butyl chain likely reduces crystallinity, enhancing solubility in polymers for OLED fabrication.

Table 3: Application-Specific Performance

Compound Name Optoelectronic Efficiency Antimicrobial MIC (µg/mL) Phosphorescence Lifetime (s)
This compound N/A* N/A N/A
9-(4-Imidazol-1-ylbutyl)-9H-carbazole N/A 1–64 N/A
Methylated 9H-carbazole derivatives N/A N/A 0.83
9-(Diphenylborylphenyl)-9H-carbazole High hole/electron mobility N/A N/A

Key Findings :

  • Antimicrobial Activity: Alkyl spacers (e.g., butyl) enhance membrane penetration, as seen in 9-(4-imidazol-1-ylbutyl)-9H-carbazole (MIC: 1–64 µg/mL) . The target compound’s phenoxy group may improve lipid bilayer interaction but requires experimental validation.

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